Cas no 2137831-95-7 (2-Butanone, 4-(3-thienylamino)-)

2-Butanone, 4-(3-thienylamino)- structure
2137831-95-7 structure
商品名:2-Butanone, 4-(3-thienylamino)-
CAS番号:2137831-95-7
MF:C8H11NOS
メガワット:169.244040727615
CID:5258548

2-Butanone, 4-(3-thienylamino)- 化学的及び物理的性質

名前と識別子

    • 2-Butanone, 4-(3-thienylamino)-
    • インチ: 1S/C8H11NOS/c1-7(10)2-4-9-8-3-5-11-6-8/h3,5-6,9H,2,4H2,1H3
    • InChIKey: HSHHDKFDANFAQQ-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CCNC1C=CSC=1

2-Butanone, 4-(3-thienylamino)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-372187-5.0g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
5.0g
$3355.0 2023-03-02
Enamine
EN300-372187-10.0g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
10.0g
$4974.0 2023-03-02
Enamine
EN300-372187-0.5g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
0.5g
$1111.0 2023-03-02
Enamine
EN300-372187-2.5g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
2.5g
$2268.0 2023-03-02
Enamine
EN300-372187-0.25g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
0.25g
$1065.0 2023-03-02
Enamine
EN300-372187-0.05g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
0.05g
$972.0 2023-03-02
Enamine
EN300-372187-0.1g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
0.1g
$1019.0 2023-03-02
Enamine
EN300-372187-1.0g
4-[(thiophen-3-yl)amino]butan-2-one
2137831-95-7
1g
$0.0 2023-06-07

2-Butanone, 4-(3-thienylamino)- 関連文献

2-Butanone, 4-(3-thienylamino)-に関する追加情報

2-Butanone, 4-(3-thienylamino)-

2-Butanone, 4-(3-thienylamino)- is a chemical compound with the CAS number 2137831-95-7. This compound is a derivative of 2-butanone, a well-known ketone with the formula (CH₃)₂CO. The substitution at the 4-position of the butanone backbone introduces a 3-thienylamino group, which significantly alters the chemical properties and potential applications of the molecule. The thienylamino group, derived from thiophene, is an aromatic heterocycle that imparts unique electronic and structural characteristics to the compound.

The synthesis of 2-Butanone, 4-(3-thienylamino)- typically involves nucleophilic substitution or condensation reactions. The starting material is often 2-butanone, which undergoes amination to introduce the thienylamino group. This process may involve the use of thiophene derivatives and appropriate coupling agents to facilitate the reaction. The resulting compound is characterized by its molecular formula C₉H₁₀NOS, with a molecular weight of approximately 166.25 g/mol.

Recent studies have highlighted the potential of 2-Butanone, 4-(3-thienylamino)- in various fields due to its unique chemical properties. In pharmaceutical research, the compound has shown promise as a lead molecule for drug development. The presence of the thienylamino group enhances its bioavailability and ability to interact with biological targets. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer progression.

In materials science, 2-Butanone, 4-(3-thienylamino)- has been explored as a precursor for advanced materials such as conductive polymers and organic semiconductors. The aromaticity and conjugation provided by the thienylamino group make it suitable for applications in electronics. A study in *Advanced Materials* highlighted its potential use in organic field-effect transistors (OFETs), where it demonstrated decent charge carrier mobility and stability under ambient conditions.

The compound's solubility properties are also noteworthy. Due to its ketone functionality and aromatic substituent, 2-Butanone, 4-(3-thienylamino)- exhibits good solubility in common organic solvents such as dichloromethane and acetonitrile. This makes it easier to handle in laboratory settings and facilitates its use in various synthetic protocols.

From an environmental perspective, understanding the degradation pathways of 2-Butanone, 4-(3-thienylamino)- is crucial for assessing its impact on ecosystems. Recent research has shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. The presence of sulfur in the molecule may influence its biodegradation rate compared to other aromatic compounds.

In conclusion, 2-Butanone, 4-(3-thienylamino)- is a versatile compound with diverse applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structure derived from the combination of a ketone backbone and a thienylamino substituent makes it an interesting subject for further research and development.

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